molecular formula C4H6O4 B118229 D-Erythronolactone CAS No. 15667-21-7

D-Erythronolactone

Cat. No. B118229
CAS RN: 15667-21-7
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Erythronolactone is an organic compound with the molecular formula C4H6O4 . It is a colorless or white crystalline solid and is used as an important drug intermediate. It is commonly used in synthetic drugs and pesticides and has a wide range of applications. For example, it can be used to synthesize hormones, antibacterial drugs, anti-cancer drugs, and anti-viral drugs .


Synthesis Analysis

The manufacture of this compound at kilogram scale has been investigated. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored . One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions .


Molecular Structure Analysis

This compound has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da . It has two defined stereocenters .


Chemical Reactions Analysis

The conversion of a batch process to continuous (flow) operation has been investigated. The manufacture of this compound at kilogram scale was used as an example. Fully continuous processing was found to be impracticable with the available plant because of the difficulty in carrying out a multiphase isolation step continuously, so hybrid batch–continuous options were explored .


Physical And Chemical Properties Analysis

This compound has a density of 1.0887 (rough estimate), a melting point of 100-102°C (lit.), a boiling point of 140.59°C (rough estimate), and a flash point of 129.1°C . It has low solubility in water, but can be dissolved in organic solvents .

Scientific Research Applications

Process Quality by Design in Pharmaceutical Manufacturing

D-Erythronolactone has been involved in studies related to process quality by design in pharmaceutical manufacturing. For example, its efficacy was demonstrated in the synthesis at kilo-scale using a four-phase hybrid process at the Kilo-Lab in the Institute of Chemical and Engineering Sciences (ICES) (Tan et al., 2012).

Synthesis of Hexose Maillard Intermediate

Research has been conducted on synthesizing 1-deoxy-D-erythro-hexo-2,3-diulose from ethoxyvinyllithium with an erythronolactone derivative. This compound has been characterized and assessed for browning and polymerization reactivity (Glomb & Pfahler, 2000).

Synthesis of 4-Phospho-D-Erythronate

4-Phospho-D-erythronate, synthesized from this compound, acts as an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and inhibits ribose 5-phosphate isomerase. A new synthetic scheme for 4-phospho-D-erythronate has been developed from this compound (Novikov et al., 2011).

Practical Procedure for Synthesizing Methyl D-erythro-2,3-Dihydroxybutanoate

A synthesis method for enantiopure methyl D-erythro-2,3-dihydroxybutanoate using this compound as the starting material has been developed. This involves simple and consecutive reactions (Mahalingam et al., 2005).

Environmental Performance Comparison in Pharmaceutical Processing

Studies have compared the environmental performances of batch and continuous processing of 4-d-erythronolactone in the pharmaceutical industry. This comparison included green chemistry metrics and a life cycle assessment (Lee et al., 2016).

Safety and Hazards

The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention to. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants, and fire sources . It is advised to avoid contact with skin and eyes .

Future Directions

The performance benefits of the hybrid process over the batch were not seen as commercially significant for this system . Further work is underway (including continuous extraction) in the team to improve this .

properties

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935493
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

15667-21-7, 17675-99-9
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Erythronolactone
Reactant of Route 2
D-Erythronolactone
Reactant of Route 3
Reactant of Route 3
D-Erythronolactone
Reactant of Route 4
D-Erythronolactone
Reactant of Route 5
D-Erythronolactone
Reactant of Route 6
D-Erythronolactone

Q & A

Q1: What is the molecular formula and weight of D-Erythronolactone?

A1: this compound has the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a four-carbon lactone (cyclic ester) with a hydroxyl group at the C2 and C3 positions.

Q3: Are there any spectroscopic data available for this compound?

A3: While specific spectroscopic data is not extensively discussed in the provided abstracts, common characterization techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently mentioned. For instance, X-ray crystallography was used to confirm the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-D-gluconate, a derivative synthesized using this compound as a starting material [].

Q4: Why is this compound considered a valuable starting material in organic synthesis?

A4: Its simple structure, inherent chirality, and multiple reactive sites make this compound a versatile building block. It allows for the introduction of stereochemical complexity and functional group diversity in synthesized molecules.

Q5: Can you provide some examples of how this compound is used in the synthesis of complex molecules?

A5: this compound serves as a key starting material for synthesizing various compounds, including:

  • (-)-Swainsonine and (-)-8-epi-swainsonine: These were synthesized using this compound-derived enantiopure α,β-dialkoxy N-tert-butanesulfinylimines, employing allenylzinc or allenyl lithio cyanocuprate reagents [].
  • Kedarcidin chromophore: An enantioselective synthesis of its proposed structure was achieved starting from 2,3-O-isopropylidene-D-erythronolactone [].
  • Both enantiomers of endo-brevicomin and its 7-vinyl analogues: These were successfully synthesized using this compound and 2,3-O-isopropylidene-L-erythrose [, ].
  • Thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: The synthesis involved condensation reactions of metallated thiazoles with this compound derivatives [].
  • Optically Pure Methyl D-erythro-2,3-dihydroxybutanoate: Synthesized from this compound through a two-step process involving lactone ring-opening and reductive debromination [].

Q6: Are there any specific reactions where this compound displays unique reactivity?

A6: Yes, one interesting example is its reaction with hydriodic acid. Unlike other aldonolactones that predominantly yield γ-alkanolactones, this compound uniquely produces 3-iodo-n-butanoic acid [].

Q7: How does the stereochemistry of this compound influence its reactivity and the stereochemical outcome of reactions?

A7: The chiral centers in this compound direct the approach of reagents, often leading to diastereoselective transformations. This is evident in the synthesis of compounds like (-)-swainsonine [] and epi-muricatacin [], where high diastereoselectivity is achieved.

Q8: Are there instances where achieving high stereoselectivity with this compound-based reactions poses a challenge?

A8: Yes, certain reactions may not exhibit inherent high stereoselectivity. For example, in the preparation of intermediates for fluorinated lignans, the conjugate addition of 3-Fluorofuran-2(5H)-one, derived from this compound, with arene-carboxaldehyde dithioacetals resulted in a mixture of diastereoisomers [].

Q9: Does this compound itself possess any known biological activity?

A9: While this compound itself may not have potent direct biological activity, its derivatives exhibit interesting properties. For example, eritadenine, synthesized from this compound, displays hypocholesterolemic effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.